molecular formula C9H5BrClFN2 B13126419 7-Bromo-3-chloro-5-fluoroquinolin-2-amine

7-Bromo-3-chloro-5-fluoroquinolin-2-amine

Cat. No.: B13126419
M. Wt: 275.50 g/mol
InChI Key: OWNHZWUZCJRCLH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine typically involves multi-step organic reactions. One common method includes the halogenation of quinoline derivatives, followed by amination. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the halogenation and subsequent amination steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to quinoline N-oxides or reduced amines, respectively .

Mechanism of Action

The mechanism of action of 7-Bromo-3-chloro-5-fluoroquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antibacterial activity, or interact with cellular signaling pathways to exert anticancer effects .

Comparison with Similar Compounds

  • 7-Bromo-3-chloroquinolin-2-amine
  • 5-Fluoroquinolin-2-amine
  • 7-Bromo-5-fluoroquinolin-2-amine

Comparison: Compared to these similar compounds, 7-Bromo-3-chloro-5-fluoroquinolin-2-amine is unique due to the presence of three different halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring. This unique halogenation pattern can enhance its biological activity and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H5BrClFN2

Molecular Weight

275.50 g/mol

IUPAC Name

7-bromo-3-chloro-5-fluoroquinolin-2-amine

InChI

InChI=1S/C9H5BrClFN2/c10-4-1-7(12)5-3-6(11)9(13)14-8(5)2-4/h1-3H,(H2,13,14)

InChI Key

OWNHZWUZCJRCLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=CC(=C(N=C21)N)Cl)F)Br

Origin of Product

United States

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